3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1013835-33-0
VCID: VC4912091
InChI: InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C
Molecular Formula: C19H21ClN6O2S
Molecular Weight: 432.93

3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1013835-33-0

Cat. No.: VC4912091

Molecular Formula: C19H21ClN6O2S

Molecular Weight: 432.93

* For research use only. Not for human or veterinary use.

3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - 1013835-33-0

Specification

CAS No. 1013835-33-0
Molecular Formula C19H21ClN6O2S
Molecular Weight 432.93
IUPAC Name 3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key AFDBUOSMVHOGSI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₁ClN₆O₂S, with a molecular weight of 432.93 g/mol. Its IUPAC name, 3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflects three critical domains:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • Piperazine-sulfonyl group: A piperazine ring substituted with a 3-chlorophenylsulfonyl moiety at the N4 position.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups at positions 3 and 5.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1013835-33-0
Molecular FormulaC₁₉H₂₁ClN₆O₂S
Molecular Weight432.93 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Topological Polar Surface105 Ų

The sulfonyl group enhances solubility and metabolic stability, while the pyrazole and piperazine rings contribute to target binding affinity .

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis of this compound typically involves sequential functionalization of a pyridazine scaffold. A representative route includes:

  • Dichloropyridazine Activation: Reacting 3,6-dichloropyridazine with 3,5-dimethylpyrazole under basic conditions to substitute the 6-position chlorine.

  • Piperazine Coupling: Introducing the piperazine-sulfonyl group via nucleophilic aromatic substitution at the 3-position chlorine.

  • Sulfonylation: Reacting the piperazine intermediate with 3-chlorophenylsulfonyl chloride to install the sulfonyl moiety.

Key Reaction Considerations

  • Regioselectivity: The electron-deficient pyridazine core directs substitutions to the 3- and 6-positions.

  • Steric Effects: Bulky substituents on pyrazole (3,5-dimethyl groups) influence reaction kinetics and product distribution.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Pyridazine-piperazine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). For example, pyrazole-containing analogues show minimum inhibitory concentrations (MIC) of ≤40 µg/mL, surpassing ampicillin in some cases . The 3-chlorophenylsulfonyl group may disrupt microbial membrane integrity via hydrophobic interactions.

Anticancer Activity

While direct evidence is lacking, related pyridazine derivatives inhibit cancer cell proliferation through kinase modulation. Analogues with log P values of 3.12–4.94 exhibit potent growth inhibition in A549 lung cancer cells (IC₅₀: 15.54 µM), likely via apoptosis induction . The dimethylpyrazole group may intercalate DNA or inhibit topoisomerase II.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High topological polar surface area (105 Ų) suggests moderate intestinal permeability.

  • Metabolism: Sulfonyl groups resist oxidative metabolism, while piperazine rings may undergo N-dealkylation.

  • Excretion: Predicted renal clearance due to moderate molecular weight and solubility.

Toxicity Considerations

Comparative Analysis with Analogues

Table 2: Biological Activities of Structural Analogues

Compound ClassKey ModificationActivity (IC₅₀ or MIC)Reference
Pyrazole-carboxamides4-Piperidine substituentMIC: 12.5 µg/mL (E. coli)
Pyridazine-thiadiazolesThiadiazole linkageIC₅₀: 0.19 nM (Chemotaxis)
Sulfonamide-pyrazoles3-Trifluoromethyl groupTNF-α inhibition: 85%

This compound’s hybrid architecture may synergize the anti-inflammatory and antimicrobial effects of its subunits, though empirical validation is required.

Future Directions and Applications

Targeted Drug Development

  • COX-2/TNF-α Dual Inhibitors: Rational optimization of the sulfonyl-piperazine group could enhance selectivity for inflammatory mediators.

  • Antimicrobial Adjuvants: Combining this scaffold with β-lactam antibiotics may overcome resistance in Pseudomonas aeruginosa.

  • Kinase Inhibitors: Molecular docking studies suggest potential affinity for BRAF and MAPK pathways, relevant in melanoma therapy .

Synthetic Challenges

  • Scalability: Multi-step synthesis with purifications at each stage complicates large-scale production.

  • Stereochemical Control: Potential chiral centers in piperazine intermediates require resolution techniques.

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